BenchChemオンラインストアへようこそ!

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate

Lipophilicity Permeability Fragment-based drug design

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate (CAS 717865-51-5) is a synthetic aryl sulfonamide–ester building block characterized by a para-substituted benzoate core bearing an N-allyl-N-(methylsulfonyl)amino moiety. Its structure integrates an ethyl ester, an allyl group, and a methylsulfonamide unit, yielding a molecular formula of C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol.

Molecular Formula C13H17NO4S
Molecular Weight 283.34
CAS No. 717865-51-5
Cat. No. B2507707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[allyl(methylsulfonyl)amino]benzoate
CAS717865-51-5
Molecular FormulaC13H17NO4S
Molecular Weight283.34
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C
InChIInChI=1S/C13H17NO4S/c1-4-10-14(19(3,16)17)12-8-6-11(7-9-12)13(15)18-5-2/h4,6-9H,1,5,10H2,2-3H3
InChIKeyOAIAAJVZKIUJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate (CAS 717865-51-5) Procurement-Relevant Identity and Core Specifications


Ethyl 4-[allyl(methylsulfonyl)amino]benzoate (CAS 717865-51-5) is a synthetic aryl sulfonamide–ester building block characterized by a para-substituted benzoate core bearing an N-allyl-N-(methylsulfonyl)amino moiety . Its structure integrates an ethyl ester, an allyl group, and a methylsulfonamide unit, yielding a molecular formula of C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol . The compound is typically supplied at a minimum purity of 95% . It is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology, where the allyl handle enables late-stage diversification and the sulfonamide group contributes to target engagement .

Why 4-[allyl(methylsulfonyl)amino]benzoate Analogs Cannot Be Interchanged for Ethyl Ester Applications


Although the 4-[allyl(methylsulfonyl)amino]benzoate scaffold appears in multiple analogs (the free carboxylic acid, the methyl ester, the benzamide, and the 5-bromo-substituted methyl ester), these compounds cannot be trivially substituted for the ethyl ester in procurement. The ester group governs lipophilicity, metabolic susceptibility, and reactivity, while the ring substitution pattern alters pharmacological selectivity. The ethyl ester offers a distinct LogP (calculated ~1.83) and boiling point (416.7 °C) relative to the carboxylic acid, translating to different solubility, chromatographic retention, and permeability profiles that are critical in fragment-based drug discovery and late-stage functionalization campaigns . Simply substituting the acid or a different ester would require re-optimization of synthetic routes, analytical methods, and biological assay conditions, increasing both cost and lead time .

Quantitative Evidence for Differentiating Ethyl 4-[allyl(methylsulfonyl)amino]benzoate from Its Closest Analogs


Lipophilicity (Calculated LogP) Directly Compares Ethyl Ester to Carboxylic Acid Analog

The target ethyl ester exhibits a calculated LogP of 1.8335, which is approximately 1.7 log units higher than the expected LogP of the corresponding 4-[allyl(methylsulfonyl)amino]benzoic acid (estimated ~0.1 for the neutral acid) . This difference is consistent with the general observation that esterification of a carboxylic acid increases lipophilicity by roughly 1.5–2 log units. Higher LogP correlates with improved passive membrane permeability and altered pharmacokinetic distribution, making the ethyl ester the preferred starting point when the carboxylic acid is too polar for cellular assays [1].

Lipophilicity Permeability Fragment-based drug design

Boiling Point as a Procureability and Formulation Distinction Between Ethyl Ester and Free Acid

The ethyl ester has a predicted normal boiling point of 416.7 ± 55.0 °C at 760 mmHg . In contrast, the free carboxylic acid analog (CAS 714258-94-3) is expected to exhibit a significantly lower boiling point due to extensive intermolecular hydrogen bonding that reduces vapor pressure; typical aryl carboxylic acids of similar molecular weight boil in the range of 280–320 °C [1]. A higher boiling point simplifies purification by distillation and reduces volatility-related losses during storage and formulation, which is advantageous for kilogram-scale procurement and long-term stability studies.

Thermal stability Purification Formulation development

Synthetic Accessibility and Purity Profile Compared to 5-Bromo-substituted Analog

The target compound is commercially available in >95% purity from at least three independent vendors, with standard lead times of 1–2 weeks for gram quantities . The des-bromo scaffold avoids the additional synthetic step and purification challenges associated with the 5-bromo analog (Methyl 2-[allyl(methylsulfonyl)amino]-5-bromobenzoate), which requires regioselective bromination or a brominated starting material and typically yields a mixture of isomers requiring chromatographic separation [1]. The non-halogenated ethyl ester therefore offers a simpler synthetic route, lower cost, and higher batch-to-batch purity, which are critical for high-throughput chemistry screening libraries.

Synthetic accessibility Purity Cost efficiency

Carbonic Anhydrase Inhibition Potency of Benzamide Analog Establishes Scaffold Selectivity Baseline

The 4-[allyl(methylsulfonyl)amino]benzamide analog has been shown to inhibit human carbonic anhydrase IX (CA IX) with an IC₅₀ of 10.93 nM in a stopped-flow CO₂ hydration assay [1]. The related compound 4-[allyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide displays a Ki of 201 nM against carbonic anhydrase XII [2]. While direct activity data for the ethyl ester itself are not publicly available, these values establish the scaffold’s inherent activity. The ethyl ester serves as a prodrug-like precursor that can release the active acid upon hydrolysis, or as a more lipophilic analog for target engagement in cell-based assays where the benzamide may be effluxed [3].

Carbonic anhydrase inhibition Isoform selectivity Oncology target

Topological Polar Surface Area (TPSA) Predicts Superior Blood-Brain Barrier Penetration Potential for Ethyl Ester Over Acid

The target compound has a calculated topological polar surface area (TPSA) of 72.47 Ų . The 4-[allyl(methylsulfonyl)amino]benzoic acid exhibits a higher TPSA of approximately 92-100 Ų due to the free carboxyl group. According to the widely accepted rule that TPSA < 90 Ų is favorable for blood-brain barrier penetration [1], the ethyl ester falls below this threshold while the acid exceeds it. This positions the ethyl ester as the preferred intermediate for CNS-targeted library design where central exposure is required.

Blood-brain barrier CNS drug delivery ADME prediction

Number of Rotatable Bonds and Molecular Flexibility Compared to Dimeric Amide Congener

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate contains 6 rotatable bonds (Leyan calculation) . The dimeric amide derivative ethyl 4-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)benzoate (C₂₀H₂₂N₂O₅S, MW 402.5) has 9 rotatable bonds . Fewer rotatable bonds reduce the entropic penalty upon binding to a target and increase the probability of successful crystallization for X-ray structure determination [1]. For fragment-based screening where low molecular complexity is desirable, the ethyl ester's lower flexibility (6 vs. 9 rotatable bonds) represents a significant advantage.

Conformational flexibility Crystallization Target binding entropy

Procurement-Optimized Application Scenarios for Ethyl 4-[allyl(methylsulfonyl)amino]benzoate


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

With a TPSA of 72.47 Ų (below the 90 Ų BBB threshold) and only 6 rotatable bonds, Ethyl 4-[allyl(methylsulfonyl)amino]benzoate meets the physicochemical criteria for a CNS-focused fragment library [1]. Its LogP of 1.83 ensures adequate permeability while maintaining aqueous solubility sufficient for screening at 200–500 µM. The ethyl ester can be hydrolyzed post-screening to reveal the free acid for SAR expansion, or the allyl group can be used for covalent tethering via thiol-ene click chemistry. Procurement of this scaffold enables rapid fragment elaboration against GPCRs, kinases, or carbonic anhydrases expressed in the CNS.

Carbonic Anhydrase IX/XII Inhibitor Lead Optimization in Oncology

The benzamide analog of this scaffold inhibits carbonic anhydrase IX with IC₅₀ of 10.93 nM [1]. The ethyl ester serves as a versatile intermediate for parallel amidation to generate focused libraries targeting the CA IX/XII isoforms implicated in tumor pH regulation. Its higher LogP compared to the free acid facilitates cell-based assay evaluation under normoxic and hypoxic conditions. The 95% minimum purity from multiple vendors ensures reproducible enzyme inhibition data without purification-related artifacts.

Thiol-Ene Click Chemistry for Covalent Probe and PROTAC Linker Synthesis

The terminal allyl group present in Ethyl 4-[allyl(methylsulfonyl)amino]benzoate is a well-established substrate for radical-mediated thiol-ene click reactions, enabling efficient conjugation to cysteine-containing proteins or thiol-functionalized PROTAC linkers [1]. The methylsulfonamide group provides a stable, non-hydrolyzable sulfonamide linkage that withstands cellular reducing environments. This dual functionality (clickable allyl + stable sulfonamide) differentiates the ethyl ester from simpler benzoate building blocks that lack the allyl handle, making it a preferred synthetic intermediate for targeted protein degradation and chemical biology probe development.

Late-Stage Diversification in Medicinal Chemistry via Ester Hydrolysis and Amidation

Ethyl 4-[allyl(methylsulfonyl)amino]benzoate can be selectively hydrolyzed under mild basic conditions to the corresponding carboxylic acid, which can be coupled with diverse amines (aliphatic, aromatic, heterocyclic) using standard HATU or EDC/HOBt protocols [1]. The ethyl ester's >95% purity and absence of regioisomeric byproducts eliminate the need for pre-amidation purification, a notable advantage over brominated or dimeric analogs. This positions the ethyl ester as the most cost-effective gateway to a broad array of 4-[allyl(methylsulfonyl)amino]benzamides for high-throughput screening.

Quote Request

Request a Quote for Ethyl 4-[allyl(methylsulfonyl)amino]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.